molecular formula C5H6ClN3 B014533 4-Amino-2-chloro-5-methylpyrimidine CAS No. 14394-70-8

4-Amino-2-chloro-5-methylpyrimidine

Cat. No. B014533
CAS RN: 14394-70-8
M. Wt: 143.57 g/mol
InChI Key: ZCQWIJBRCXQUNP-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-methylpyrimidine is a heterocyclic compound . It has the empirical formula C5H6ClN3 and a molecular weight of 143.57 . It is provided as a solid form .


Molecular Structure Analysis

The SMILES string representation of 4-Amino-2-chloro-5-methylpyrimidine is Cc1cnc(Cl)nc1N . The InChI representation is 1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) .


Physical And Chemical Properties Analysis

4-Amino-2-chloro-5-methylpyrimidine is a solid . It has a melting point of 232-235°C . The predicted boiling point is 334.9±22.0 °C and the predicted density is 1.349±0.06 g/cm3 .

Mechanism of Action

Target of Action

4-Amino-2-chloro-5-methylpyrimidine primarily targets enzymes involved in nucleotide synthesis and DNA replication. These enzymes are crucial for cell proliferation and survival, making them significant in both normal cellular processes and in the context of cancer treatment .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their activity. This inhibition prevents the synthesis of nucleotides, which are the building blocks of DNA. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .

Biochemical Pathways

4-Amino-2-chloro-5-methylpyrimidine affects the pyrimidine biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to a cascade of downstream effects, including impaired DNA repair and cell cycle progression .

Pharmacokinetics

The pharmacokinetics of 4-Amino-2-chloro-5-methylpyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of nucleotide synthesis leads to a decrease in DNA replication and repair. This results in the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cells. At the cellular level, this action translates to reduced tumor growth and proliferation in cancerous tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 4-Amino-2-chloro-5-methylpyrimidine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets provided by the supplier .

Future Directions

While specific future directions for 4-Amino-2-chloro-5-methylpyrimidine are not available, research in the field of pyrimidines is ongoing. For example, pyrimidines are being studied for their anti-inflammatory effects .

properties

IUPAC Name

2-chloro-5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWIJBRCXQUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401713
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-5-methylpyrimidine

CAS RN

14394-70-8
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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